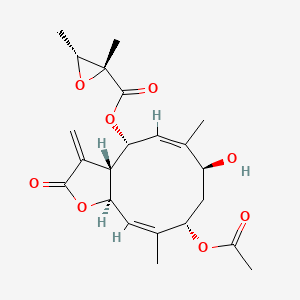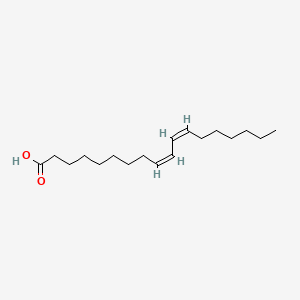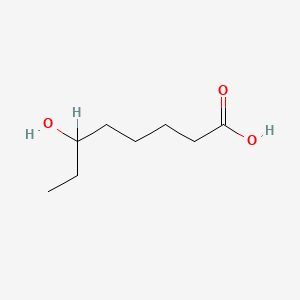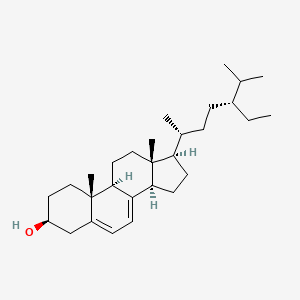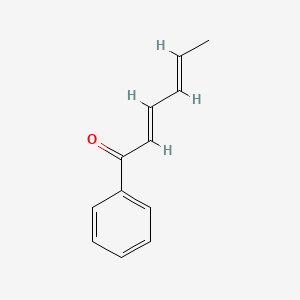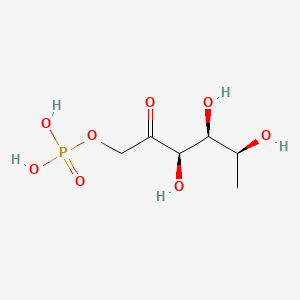
L-Rhamnulose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-rhamnulose 1-phosphate is a deoxyketohexose phosphate consisting of L-rhamnulose having a monophosphate group at the 1-position. It has a role as an Escherichia coli metabolite. It derives from a L-rhamnulose. It is a conjugate acid of a this compound(2-).
Wissenschaftliche Forschungsanwendungen
Structure and Catalytic Mechanism
L-Rhamnulose 1-phosphate aldolase has a structure and active center similar to L-fuculose-1-phosphate aldolase and L-ribulose-5-phosphate 4-epimerase. A detailed study revealed its structure at 1.35 A resolution, providing insights into its catalytic mechanism. This mechanism involves the binding mode of the product L-lactaldehyde and the second product dihydroxyacetone phosphate. The study also highlighted the enzyme's sensitivity to mutations and suggested a mechanical support for catalysis through anisotropic mobility (Kroemer, Merkel, & Schulz, 2003).
Enzymatic Synthesis of Rare Sugars
L-Rhamnulose-1-phosphate aldolase from Thermotoga maritima MSB8 has been applied in the synthesis of rare sugars like D-psicose, D-sorbose, L-tagatose, and L-fructose. The temperature tolerance of this enzyme from a thermophilic source offers potential for large-scale fermentation (Li et al., 2015).
Organocatalysis Mimicking Aldolases
Organocatalytic strategies mimicking this compound and D-fructose 1,6-diphosphate aldolases have been developed for preparing carbohydrates and polyol derivatives. Threonine-based catalysts facilitated the aldol reaction, providing syn-aldol products with high yields and enantiomeric excesses (Utsumi et al., 2007).
Directed Evolution for Substrate Specificity
In vivo selection systems have been developed for altering the substrate specificity of L-rhamnulose-1-phosphate aldolase. This approach led to mutations enabling the enzyme to utilize unphosphorylated substrates, paving the way for potential applications in biocatalysis (Sugiyama, Hong, Greenberg, & Wong, 2007).
Structural Insights into Enzyme Mobility
Research on L-rhamnulose-1-phosphate aldolase's antenna domain mobility has suggested that anisotropic thermal antenna motion could facilitate the reaction. Mutations designed to reduce the mobility correlated with activity reductions, offering insights into the enzyme's functional dynamics (Grueninger & Schulz, 2008).
Enzymatic Synthesis of L-rhamnulose and L-fuculose
A two-step strategy has been developed for the preparation of L-rhamnulose and L-fuculose from L-rhamnose and L-fucose. This method, involving isomerization and targeted phosphorylation, achieved high yields and purity, demonstrating the potential for industrial-scale production of these sugars (Wen et al., 2016).
Eigenschaften
CAS-Nummer |
444-09-7 |
|---|---|
Molekularformel |
C6H13O8P |
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
[(3R,4S,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5-,6-/m0/s1 |
InChI-Schlüssel |
KNYGWWDTPGSEPD-FUTKDDECSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
CC(C(C(C(=O)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC(C(C(C(=O)COP(=O)(O)O)O)O)O |
Andere CAS-Nummern |
444-09-7 |
Synonyme |
rhamnulose 1-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate](/img/structure/B1233176.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1233177.png)
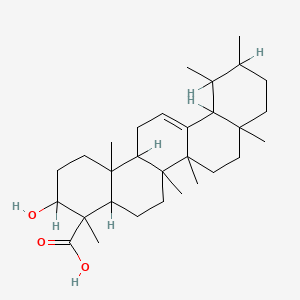
![3,3-Dimethyl-1,5-dinitro-6-phenoxy-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B1233179.png)
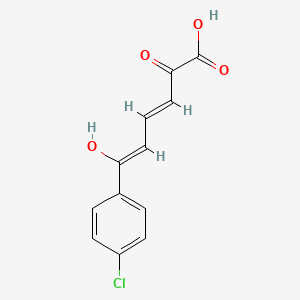
![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233185.png)
